N-Phenylanthracen-9-amine

Description

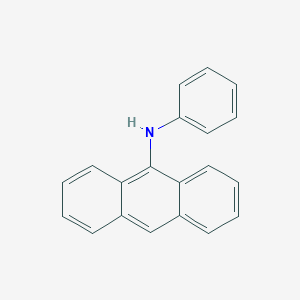

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenylanthracen-9-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N/c1-2-10-17(11-3-1)21-20-18-12-6-4-8-15(18)14-16-9-5-7-13-19(16)20/h1-14,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNXLMMFDPYSZKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C3C=CC=CC3=CC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90549130 | |

| Record name | N-Phenylanthracen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15424-38-1 | |

| Record name | N-Phenylanthracen-9-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90549130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Fundamental Properties of N-Phenylanthracen-9-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylanthracen-9-amine, a molecule of significant interest in materials science and medicinal chemistry, possesses a unique combination of photophysical and potential biological properties. This technical guide provides a comprehensive overview of its fundamental characteristics, including its synthesis, spectroscopic profile, and photophysical behavior. The potential for biological activity, drawing from research on related anthracene derivatives, is also explored, offering a valuable resource for professionals in drug discovery and development.

Chemical and Physical Properties

This compound, also known as 9-anilinoanthracene, is an aromatic amine characterized by a phenyl group attached to the 9-position of an anthracene core. This substitution pattern imparts distinct electronic and steric properties to the molecule. A summary of its key physical and chemical data is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅N | [1] |

| Molecular Weight | 269.34 g/mol | [1] |

| Melting Point | 207 °C | [1] |

| Boiling Point | 434.36 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Almost transparent in Acetone | [1] |

| Appearance | Solid | |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

Table 1: Fundamental Properties of this compound

Synthesis

The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[2][3][4] This reaction provides a versatile and efficient method for the formation of carbon-nitrogen bonds.[2]

Experimental Protocol: Buchwald-Hartwig Amination

A general, representative protocol for the synthesis of this compound via Buchwald-Hartwig amination is outlined below. It is important to note that optimization of reaction conditions, including catalyst, ligand, base, and solvent, may be necessary to achieve optimal yields.

Materials:

-

9-Bromoanthracene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos)

-

A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane as the solvent

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (typically 1-5 mol%) and the phosphine ligand (typically 1.2-2 times the molar amount of the palladium catalyst).

-

Add the base (typically 1.4-2.0 equivalents relative to the limiting reagent).

-

Add 9-bromoanthracene (1.0 equivalent) and aniline (1.0-1.2 equivalents).

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by using a freeze-pump-thaw method.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Figure 1: Buchwald-Hartwig Amination Workflow. This diagram illustrates the key components and catalytic cycle of the Buchwald-Hartwig amination reaction for the synthesis of N-aryl amines.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet region for the aromatic protons of both the anthracene and phenyl moieties. The -NH proton will likely appear as a broad singlet, and its chemical shift may vary depending on the solvent and concentration.[5]

¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region, corresponding to the 20 carbon atoms of the molecule. The chemical shifts of the carbons in the anthracene core will be influenced by the electron-donating effect of the amino group.[5]

Experimental Protocol: NMR Spectroscopy

-

Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. A key feature will be the N-H stretching vibration, which for secondary amines typically appears as a single, relatively weak band in the region of 3300-3500 cm⁻¹.[6][7] Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic rings will appear in the 1450-1600 cm⁻¹ region.[7][8] The C-N stretching vibration for an aromatic amine is expected in the 1250-1350 cm⁻¹ range.[6]

Experimental Protocol: IR Spectroscopy

-

Prepare a sample of the purified compound, either as a KBr pellet or as a thin film on a salt plate.

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Identify the characteristic absorption frequencies and compare them with known values for similar functional groups to confirm the presence of the amine and aromatic moieties.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (269.34). The fragmentation pattern can provide further structural information, often involving cleavage of the C-N bond.[1][9]

Experimental Protocol: Mass Spectrometry

-

Dissolve a small amount of the sample in a suitable solvent.

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electron Ionization (EI) or Electrospray Ionization (ESI)).

-

Acquire the mass spectrum and identify the molecular ion peak.

-

Analyze the fragmentation pattern to gain further structural insights.

Photophysical Properties

The extended π-conjugated system of the anthracene core in this compound gives rise to interesting photophysical properties, including strong UV-Vis absorption and fluorescence emission.

UV-Vis Absorption and Fluorescence Spectroscopy

Anthracene and its derivatives are known to exhibit characteristic absorption spectra in the UV region, typically with multiple vibronic bands.[10][11] The introduction of the anilino group at the 9-position is expected to cause a red-shift in the absorption and emission spectra compared to unsubstituted anthracene due to the extension of the conjugated system.

The fluorescence of 9-anilinoanthracene and its derivatives is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This property makes them useful as fluorescent probes in various chemical and biological systems.

Experimental Protocol: UV-Vis and Fluorescence Spectroscopy

-

Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, methanol).

-

Record the UV-Vis absorption spectra using a spectrophotometer, typically from 200 to 600 nm.

-

Determine the absorption maxima (λ_max) and calculate the molar extinction coefficients (ε).

-

Record the fluorescence emission spectra using a spectrofluorometer, exciting at or near the absorption maximum.

-

Determine the emission maxima (λ_em).

-

Measure the fluorescence quantum yield (Φ_f) relative to a known standard (e.g., quinine sulfate).

-

Measure the fluorescence lifetime (τ_f) using time-resolved fluorescence spectroscopy.

Figure 2: Jablonski Diagram. This diagram illustrates the electronic transitions involved in UV-Vis absorption and fluorescence emission.

Potential Biological Activity and Applications

While specific biological data for this compound is limited, the broader class of anthracene derivatives has been investigated for various therapeutic applications. Many substituted anthracenes have demonstrated cytotoxic activity against a range of cancer cell lines.[11][12] The planar aromatic structure of these molecules allows them to intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription, a common mechanism of action for many anticancer drugs.

Furthermore, the fluorescent properties of anthracene derivatives make them valuable as probes for biological imaging and as components in photodynamic therapy. The development of novel N-arylanthracen-9-amines could lead to new therapeutic agents or diagnostic tools.

Figure 3: Drug Discovery Workflow. This diagram outlines the general stages of drug discovery where compounds like this compound could be evaluated.

Conclusion

This compound is a fascinating molecule with a rich set of fundamental properties. Its synthesis via the robust Buchwald-Hartwig amination makes it readily accessible for further investigation. The combination of its well-defined structure, predictable spectroscopic characteristics, and intriguing photophysical behavior positions it as a valuable building block in materials science. Furthermore, the known biological activities of related anthracene compounds suggest that this compound and its derivatives hold promise for future applications in drug discovery and development, particularly in the areas of anticancer therapy and bioimaging. This guide provides a solid foundation for researchers and scientists to explore the full potential of this versatile compound.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. Interpreting IR Spectra [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. omlc.org [omlc.org]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.de [thieme-connect.de]

An In-depth Technical Guide to the Synthesis of N-Phenylanthracen-9-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the primary synthetic pathways for N-phenylanthracen-9-amine, a molecule of interest in materials science and as a scaffold in medicinal chemistry. The document details the core synthetic strategies, provides established experimental protocols, and presents quantitative data to facilitate reproducible research.

Introduction

This compound, a derivative of anthracene, possesses a unique photophysical profile owing to its extended π-conjugation. This has led to its investigation in the development of organic light-emitting diodes (OLEDs) and other electronic materials. Furthermore, the arylamine motif is a common feature in pharmacologically active compounds, making this compound a valuable building block in drug discovery programs. This guide will focus on the two most prevalent and effective methods for its synthesis: the Buchwald-Hartwig amination and the Ullmann condensation.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through cross-coupling reactions that form a carbon-nitrogen bond between an anthracene precursor and aniline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its high efficiency and broad substrate scope. The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a phosphine ligand.

The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (e.g., 9-bromoanthracene) bond to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine (aniline) coordinates to the Pd(II) complex, and a base facilitates the deprotonation to form a palladium-amido complex.

-

Reductive Elimination: The desired this compound is formed, and the Pd(0) catalyst is regenerated.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that serves as a classical method for the formation of C-N bonds. While it often requires higher temperatures than the Buchwald-Hartwig amination, it provides a valuable alternative, particularly when palladium-based methods are not suitable. The reaction typically involves a copper(I) salt as the catalyst and a base.

The proposed mechanism for the Ullmann-type N-arylation involves the following steps:

-

Reaction of the amine with the active Cu(I) species.

-

Oxidative addition of the aryl halide to form a Cu(III) intermediate.

-

Reductive elimination of the N-arylated product, regenerating the Cu(I) catalyst.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound via the Buchwald-Hartwig amination and Ullmann condensation are provided below. These protocols are based on established methodologies and are intended to serve as a starting point for laboratory synthesis.

Synthesis of Starting Material: 9-Bromoanthracene

A common precursor for the synthesis of this compound is 9-bromoanthracene.

Reaction: Anthracene is brominated using N-bromosuccinimide (NBS).

Procedure:

-

Dissolve anthracene in a suitable solvent such as chloroform.

-

Add N-bromosuccinimide (NBS) in batches while protecting the reaction from light.

-

Stir the reaction mixture for several hours at room temperature.

-

After the reaction is complete, perform a workup involving washing with water and extraction with an organic solvent like dichloromethane.

-

Purify the crude product by recrystallization from a solvent such as ethanol to yield 9-bromoanthracene.

Buchwald-Hartwig Amination of 9-Bromoanthracene with Aniline

Materials:

-

9-Bromoanthracene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add 9-bromoanthracene (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (5 mL) to the tube.

-

Add aniline (1.2 mmol) to the reaction mixture.

-

Finally, add sodium tert-butoxide (1.4 mmol).

-

Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Ullmann Condensation of 9-Chloroanthracene with Aniline

Materials:

-

9-Chloroanthracene

-

Aniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 9-chloroanthracene (1.0 mmol), aniline (1.2 mmol), CuI (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol).

-

Add anhydrous DMF (10 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound.

Table 1: Reaction Conditions and Yields

| Synthesis Pathway | Starting Material | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Buchwald-Hartwig | 9-Bromoanthracene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | High |

| Ullmann Condensation | 9-Chloroanthracene | CuI (10) | - | K₂CO₃ (2.0) | DMF | 153 | 24 | Moderate to High |

Note: "High" and "Moderate to High" are qualitative descriptions from general literature where specific quantitative values for this exact reaction were not provided.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. |

| IR (Infrared) | N-H stretch around 3350-3310 cm⁻¹ (for a secondary amine), C-N stretch (aromatic) around 1335-1250 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₂₀H₁₅N, MW: 269.34 g/mol ). |

Mandatory Visualizations

Synthesis Pathways

Caption: Overview of the primary synthetic routes to this compound.

Buchwald-Hartwig Amination Workflow

Caption: Experimental workflow for the Buchwald-Hartwig amination synthesis.

Ullmann Condensation Workflow

Caption: Experimental workflow for the Ullmann condensation synthesis.

Conclusion

The synthesis of this compound can be effectively achieved through both Buchwald-Hartwig amination and Ullmann condensation. The Buchwald-Hartwig approach generally offers milder reaction conditions and potentially higher yields, while the Ullmann condensation provides a robust, palladium-free alternative. The choice of synthetic route will depend on the specific requirements of the researcher, including available starting materials, catalyst cost, and desired reaction scale. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and characterization of this important molecule.

Spectroscopic Properties of N-Phenylanthracen-9-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phenylanthracen-9-amine, a fluorescent aromatic amine, belongs to a class of molecules with significant potential in various scientific and technological domains, including organic electronics, chemical sensing, and as a structural motif in medicinal chemistry. The photophysical properties of such donor-acceptor systems are of fundamental interest, as they are highly sensitive to the local environment, making them valuable probes for studying molecular interactions. This technical guide provides a comprehensive overview of the spectroscopic properties of this compound and its analogs, detailed experimental protocols for its synthesis and characterization, and visual representations of key concepts and workflows.

Spectroscopic Properties

Solvatochromism

A key feature of this class of molecules is solvatochromism, where the absorption and emission spectra exhibit a pronounced dependence on the polarity of the solvent. This phenomenon arises from the change in the dipole moment of the molecule upon electronic excitation. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

Dual Fluorescence

Derivatives of 9-aminoanthracene are known to exhibit dual fluorescence, a phenomenon where two distinct emission bands are observed. This is often attributed to the formation of a twisted intramolecular charge transfer (TICT) state in the excited state. Following photoexcitation to a locally excited (LE) state, a conformational change involving the rotation of the amino group can lead to a highly polar TICT state, which then emits at a lower energy (longer wavelength). The relative intensities of the LE and TICT emission bands are highly sensitive to solvent polarity and viscosity.

The following table summarizes the spectroscopic data for the analogous compound, 9-(N,N-dimethylamino)anthracene, in various solvents, which can be used as a reference for predicting the behavior of this compound.

| Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) |

| Cyclohexane | 350, 410 | 425, 490 |

| Diethyl Ether | 355, 415 | 430, 500 |

| Acetonitrile | 360, 420 | 435, 530 |

| Ethanol | 360, 420 | 440, 540 |

| Water | 365, 425 | 450, 560 |

Data for 9-(N,N-dimethylamino)anthracene, adapted from studies on related compounds.

Experimental Protocols

Synthesis of this compound via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is a suitable method for the synthesis of this compound.[1]

Materials:

-

9-Bromoanthracene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

A suitable phosphine ligand (e.g., SPhos, XPhos, or BINAP)

-

A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

-

Anhydrous toluene or dioxane

-

Standard glassware for inert atmosphere synthesis (Schlenk line or glovebox)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9-bromoanthracene (1.0 eq), aniline (1.2 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (1-5 mol%).

-

Add the base (1.5-2.0 eq) to the flask.

-

Add anhydrous toluene or dioxane as the solvent.

-

Degas the reaction mixture by several cycles of vacuum and backfilling with the inert gas.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS, typically 12-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Measurements

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer (for emission and excitation spectra, quantum yield, and lifetime measurements)

-

Spectroscopic grade solvents

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in the desired spectroscopic grade solvents. From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.01-0.1 at the excitation wavelength for fluorescence measurements to avoid inner filter effects.

-

UV-Vis Absorption Spectroscopy: Record the absorption spectra of the solutions in a 1 cm path length quartz cuvette using the respective solvent as a blank. Determine the absorption maxima (λ_abs).

-

Fluorescence Spectroscopy:

-

Emission Spectra: Excite the samples at their respective absorption maxima and record the emission spectra. Determine the emission maxima (λ_em).

-

Excitation Spectra: Set the emission monochromator to the wavelength of maximum emission and scan the excitation wavelengths to obtain the excitation spectrum.

-

-

Fluorescence Quantum Yield (Φ_F) Determination: The relative quantum yield can be determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or 9,10-diphenylanthracene in cyclohexane).[2][3] The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

Fluorescence Lifetime (τ) Measurement: Fluorescence lifetimes can be measured using time-correlated single-photon counting (TCSPC). The sample is excited with a pulsed light source (e.g., a laser diode or a picosecond laser), and the decay of the fluorescence intensity over time is recorded. The decay curve is then fitted to an exponential function to determine the fluorescence lifetime.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Energy level diagram illustrating the processes of solvatochromism and dual fluorescence.

Conclusion

This compound represents a fascinating molecular scaffold with rich photophysical properties. Understanding its spectroscopic behavior, particularly its response to the solvent environment, is crucial for its application in advanced materials and as a molecular probe. This guide provides a foundational understanding of its expected properties, based on analogous compounds, and offers detailed protocols for its synthesis and characterization. Further research focusing on the precise quantification of its spectroscopic parameters in a wide range of environments will undoubtedly unlock its full potential in various scientific disciplines.

References

Technical Guide: N-Phenylanthracen-9-amine (CAS 15424-38-1)

For Researchers, Scientists, and Drug Development Professionals

Overview and Core Properties

N-Phenylanthracen-9-amine, also known as 9-Anilinoanthracene or N-(9-anthracenyl)-N-phenylamine, is an aromatic amine featuring a phenyl group attached to the 9-position of an anthracene core. This structure imparts significant photophysical properties, making it a compound of interest in materials science. Its extended π-conjugated system is characteristic of molecules used in organic electronics. While its biological profile is not extensively documented, its structural motifs are present in various bioactive molecules, suggesting potential for investigation in medicinal chemistry.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference |

| CAS Number | 15424-38-1 | |

| Molecular Formula | C₂₀H₁₅N | [1][2] |

| Molecular Weight | 269.34 g/mol | [1][3] |

| Melting Point | 207 °C | [1][3] |

| Boiling Point | 434.355 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.204 g/cm³ (Predicted) | [1][3] |

| Flash Point | 233.262 °C (Predicted) | [1] |

| pKa | 0.78 ± 0.30 (Predicted) | [1][3] |

| LogP | 5.81 (Predicted) | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 1 | [1] |

| Rotatable Bonds | 2 | [1] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction forms the crucial carbon-nitrogen (C-N) bond between an aryl halide (9-bromoanthracene) and an amine (aniline).[1][2]

Synthesis of Precursor: 9-Bromoanthracene

Reaction: Anthracene is brominated using N-Bromosuccinimide (NBS) to yield 9-bromoanthracene.[4]

Protocol:

-

Dissolve anthracene (1.0 eq) in chloroform (CHCl₃) in a round-bottom flask, protecting from light.

-

Add N-Bromosuccinimide (NBS) (1.0 eq) to the solution in batches.

-

Stir the reaction mixture continuously at room temperature for 12 hours.[4]

-

After 12 hours, add water and stir for an additional 30 minutes.

-

Extract the product with dichloromethane (CH₂Cl₂).

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).

-

Remove the solvent via rotary evaporation.

-

Recrystallize the resulting residue from anhydrous ethanol to yield 9-bromoanthracene as a green-yellow solid.[4]

Buchwald-Hartwig Amination for this compound

Reaction: 9-Bromoanthracene is coupled with aniline using a palladium catalyst and a phosphine ligand in the presence of a base.

Protocol:

-

Note: This is a generalized protocol and requires optimization. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.[5]

-

Setup: To an oven-dried Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XantPhos or a biarylphosphine ligand, 2-4 mol%), and a base (e.g., sodium tert-butoxide or potassium carbonate, 1.5-2.0 eq).[1][6]

-

Reagent Addition: Add 9-bromoanthracene (1.0 eq) and aniline (1.1-1.2 eq) to the Schlenk tube.

-

Inert Atmosphere: Evacuate the tube and backfill with an inert gas. Repeat this cycle three times.

-

Solvent Addition: Add an anhydrous solvent, such as toluene or dioxane, via syringe.

-

Reaction: Heat the mixture with stirring to a temperature between 80-110 °C.[5]

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Applications and Research Interest

Organic Electronics

The phenylanthracene motif is a key structural component in materials developed for organic electronics.[7] Anthracene derivatives are known for their high triplet energy and good charge-transport properties, making them excellent candidates for host materials in Organic Light-Emitting Diodes (OLEDs), particularly for blue emitters.[8] The incorporation of the N-phenyl group can further tune the electronic properties and influence the molecular packing in thin films, which is critical for device performance. This compound is therefore a compound of significant interest for research into new, efficient, and stable materials for OLEDs and Organic Field-Effect Transistors (OFETs).[8]

Drug Development and Biological Activity

Currently, there is a notable lack of publicly available research on the specific biological activities or signaling pathway interactions of this compound. While many amine-containing heterocyclic compounds and certain anthracene derivatives exhibit biological effects, this particular molecule remains largely uncharacterized in a pharmacological context. Its planar, aromatic structure could suggest potential for DNA intercalation, and the amine functionality provides a site for hydrogen bonding, but these are hypothetical interactions. This represents a significant knowledge gap and an opportunity for new avenues of research in drug discovery and chemical biology.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to this compound.

Caption: Synthetic workflow for this compound via precursor synthesis and Buchwald-Hartwig amination.

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of N-Phenylanthracen-9-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of N-Phenylanthracen-9-amine, a molecule of significant interest in materials science and medicinal chemistry. This document outlines its structural characteristics, the nature of its chemical bonds, and the experimental and computational methodologies used for its characterization.

Molecular Structure and Conformation

This compound (C₂₀H₁₅N) is an aromatic amine characterized by a phenyl group bonded to the nitrogen atom at the 9-position of an anthracene core. The steric hindrance between the phenyl ring and the peri-hydrogens of the anthracene moiety forces the molecule into a non-planar conformation. This twisted structure is a key determinant of its electronic and photophysical properties.

The molecular geometry is defined by the dihedral angles between the planes of the aromatic rings. While a specific crystal structure for the parent this compound is not extensively reported in publicly accessible databases, data from closely related derivatives, such as 10-Bromo-N,N-diphenylanthracen-9-amine, reveal significant twisting. In this derivative, the dihedral angles between the anthracene ring system and the phenyl rings are substantial, indicating a highly non-planar arrangement to relieve steric strain[1][2]. It is therefore expected that this compound adopts a similar twisted conformation.

Caption: Key Dihedral Angle in this compound.

Bonding Analysis

The bonding in this compound is characterized by a combination of covalent bonds within the aromatic systems and the C-N linkage. The nitrogen atom is sp²-hybridized, and its lone pair of electrons can participate in conjugation with both the anthracene and phenyl π-systems. However, the significant twist in the molecule disrupts this π-conjugation to some extent. This interruption of conjugation influences the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the molecule's electronic and optical properties.

Computational Modeling of Structural Parameters

Due to the limited availability of experimental crystallographic data for the parent molecule, Density Functional Theory (DFT) calculations are a powerful tool for predicting its geometric and electronic structure[3][4]. The following table summarizes the predicted bond lengths, bond angles, and dihedral angles for this compound, obtained from DFT calculations at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C(anthracene)-N | ~1.41 | |

| N-C(phenyl) | ~1.42 | |

| N-H | ~1.01 | |

| Average C-C (anthracene) | ~1.40 | |

| Average C-C (phenyl) | ~1.39 | |

| Average C-H (aromatic) | ~1.09 | |

| Bond Angles (°) | ||

| C(anthracene)-N-C(phenyl) | ~125 | |

| C(anthracene)-N-H | ~117 | |

| C(phenyl)-N-H | ~117 | |

| Dihedral Angle (°) | ||

| C-C-N-C | ~60 - 70 |

Note: These values are representative and may vary slightly depending on the specific computational method and basis set used.

Experimental Protocols

Synthesis via Buchwald-Hartwig Amination

A common and efficient method for the synthesis of N-arylamines is the Palladium-catalyzed Buchwald-Hartwig amination[5][6][7]. This reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

Reaction Scheme:

9-Bromoanthracene + Aniline → this compound

Materials:

-

9-Bromoanthracene

-

Aniline

-

Palladium(II) acetate (Pd(OAc)₂)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous toluene

Procedure:

-

To an oven-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add anhydrous toluene to the flask.

-

Add 9-bromoanthracene (1.0 equivalent) and aniline (1.2 equivalents) to the reaction mixture.

-

Heat the reaction mixture at 100 °C with stirring for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Caption: Workflow for Synthesis and Characterization.

Characterization Techniques

The synthesized this compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Elemental Analysis: To determine the elemental composition.

-

X-ray Crystallography: To determine the precise three-dimensional molecular structure, including bond lengths, bond angles, and dihedral angles, if suitable single crystals can be obtained.

Conclusion

This compound possesses a distinct non-planar molecular structure governed by steric interactions, which in turn influences its electronic properties. While experimental crystallographic data on the parent compound is limited, computational methods provide reliable insights into its bonding and conformation. The Buchwald-Hartwig amination offers an effective synthetic route for its preparation. A thorough characterization using a combination of spectroscopic and analytical techniques is essential to confirm its structure and purity for further applications in research and development.

References

- 1. 10-Bromo-N,N-diphenylanthracen-9-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bond angles and bond lengths in monosubstituted benzene and ethene derivatives: a comparison of computational and crystallographic results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Aniline synthesis by amination (arylation) [organic-chemistry.org]

An In-depth Technical Guide to N-Phenylanthracen-9-amine Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-phenylanthracen-9-amine scaffold represents a promising chemotype in the landscape of modern drug discovery. This privileged structure, characterized by a planar anthracene core linked to a phenylamine moiety, has garnered significant attention for its potential as a versatile backbone for the development of novel therapeutic agents. Derivatives and analogues of this core have demonstrated a wide spectrum of biological activities, most notably as anticancer agents and kinase inhibitors. Their mechanism of action is often attributed to their ability to intercalate with DNA or to interact with the ATP-binding sites of various protein kinases, leading to the modulation of critical cellular signaling pathways. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of this compound derivatives, with a focus on their potential in oncology drug development.

Synthesis of this compound Derivatives

The primary synthetic route to this compound and its analogues is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl amine and an aryl halide. In the context of the target scaffold, this typically involves the reaction of a substituted aniline with a 9-haloanthracene, most commonly 9-bromoanthracene. The reaction conditions can be tailored to accommodate a variety of functional groups on both the aniline and anthracene rings, allowing for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

A general synthetic workflow for the preparation and purification of this compound derivatives is outlined below:

Figure 1. General workflow for the synthesis and purification of this compound derivatives.

Experimental Protocol: Ullmann Condensation for N-(4-methoxyphenyl)anthracen-9-amine

This protocol describes a representative procedure for the synthesis of an this compound derivative.

Materials:

-

9-Bromoanthracene

-

4-Methoxyaniline (p-anisidine)

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 9-bromoanthracene (1.0 eq), 4-methoxyaniline (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-(4-methoxyphenyl)anthracen-9-amine.[1]

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Structure-Activity Relationship (SAR)

This compound derivatives have primarily been investigated for their anticancer properties. Their planar aromatic structure allows them to intercalate between the base pairs of DNA, potentially leading to cell cycle arrest and apoptosis. Furthermore, modifications on the phenyl ring and the anthracene core can be strategically designed to target specific protein kinases that are often dysregulated in cancer.

While comprehensive SAR studies on a large library of this compound derivatives are not extensively published, data from related compound classes such as 9-aminoacridines and 9-anthracenyl chalcones provide valuable insights. For instance, substitution on the acridine or phenyl ring of 9-aminoacridine derivatives has been shown to significantly influence their cytotoxic potency.

| Compound ID | Structure | Cell Line | CTC₅₀ (µg/mL) | Reference |

| Compound 7 | 2-methoxy-9-(3-(trifluoromethyl)phenylamino)acridine | HeLa | 31.25 | [2] |

| A-549 | 36.25 | [2] | ||

| Compound 9 | 2-methoxy-9-(4-chloro-3-(trifluoromethyl)phenylamino)acridine | HeLa | 13.75 | [2] |

| A-549 | 18.75 | [2] | ||

| Compound A7 | (E)-1-(anthracen-9-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | HeLa | 5.18 µM | [3] |

| Compound A8 | (E)-1-(anthracen-9-yl)-3-(3-hydroxyphenyl)prop-2-en-1-one | U-87 | 4.04 µM | [3] |

| Compound A10 | (E)-1-(anthracen-9-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | MIAPACA | 5.31 µM | [3] |

| Compound A11 | (E)-1-(anthracen-9-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one | SIHA | 4.02 µM | [3] |

| Compound 13e | Novel 9-Methylanthracene Derivative | U87 | 0.53 µM | [4] |

| HeLa | 1.63 µM | [4] | ||

| MCF-7 | 0.97 µM | [4] |

Table 1. Cytotoxic activity of selected 9-aminoacridine, 9-anthracenyl chalcone, and 9-methylanthracene derivatives.

From the data in Table 1, it is evident that substitutions on the aromatic rings can significantly impact the anticancer activity. For the 9-aminoacridine series, the presence of a methoxy group on the acridine ring and electron-withdrawing groups like trifluoromethyl and chloro on the phenylamino moiety (Compound 9) resulted in lower CTC₅₀ values, indicating higher potency compared to a derivative with a less substituted phenyl ring (Compound 7).[2] Similarly, for the 9-anthracenyl chalcones, the nature and position of substituents on the phenyl ring influence their cytotoxic effects against various cancer cell lines.[3] The novel 9-methylanthracene derivative 13e demonstrated potent sub-micromolar activity against the U87 glioblastoma cell line.[4]

Signaling Pathways and Mechanism of Action

The anticancer activity of this compound derivatives and their analogues is often associated with the induction of apoptosis. Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. These compounds can trigger apoptosis through various signaling pathways, including both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A common approach to elucidate the apoptotic mechanism is through Western blot analysis of key proteins involved in these pathways.

Figure 2. Proposed apoptotic signaling pathways modulated by this compound derivatives.

Experimental Protocol: Western Blot Analysis for Apoptosis

This protocol outlines the general steps for assessing the effect of a test compound on the expression of apoptosis-related proteins.

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

This compound derivative (test compound)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system (e.g., chemiluminescence detector)

Procedure:

-

Cell Treatment: Seed cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.

-

Protein Extraction: Harvest the cells and lyse them using ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4 °C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

Molecular Modeling and Docking Studies

Computational approaches, such as molecular docking, are invaluable tools for understanding the potential mechanism of action of this compound derivatives at the molecular level. These studies can predict the binding modes and affinities of these compounds within the active sites of protein kinases, providing a rationale for their inhibitory activity and guiding the design of more potent and selective analogues.

Figure 3. A typical workflow for molecular docking studies of this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutics, particularly in the realm of oncology. The synthetic accessibility of this core structure allows for extensive chemical modifications to optimize biological activity and pharmacokinetic properties. While current research has highlighted the potential of related analogues as potent anticancer agents, further in-depth studies are warranted to fully elucidate the structure-activity relationships and specific molecular targets of this compound derivatives. Future research should focus on the synthesis and biological evaluation of a broader and more diverse library of these compounds, coupled with comprehensive mechanistic studies, including the identification of their direct protein targets and their effects on downstream signaling pathways. Such efforts will be instrumental in advancing this promising class of compounds towards clinical development.

References

- 1. biotage.com [biotage.com]

- 2. Synthesis and anticancer study of 9-aminoacridine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Novel 9-Methylanthracene Derivatives as p53 Activators for the Treatment of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

N-Phenylanthracen-9-amine: A Technical Guide to its Potential Applications in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylanthracen-9-amine and its derivatives are a promising class of organic molecules with significant potential in the field of materials science. Their rigid, planar anthracene core coupled with the electron-donating nature of the phenylamine substituent imparts unique photophysical and electronic properties. This technical guide provides an in-depth overview of the synthesis, properties, and potential applications of this compound, with a particular focus on its use in organic light-emitting diodes (OLEDs) and fluorescent sensors. Detailed experimental protocols for its synthesis and the fabrication of OLED devices are presented, along with a compilation of key performance data from related anthracene derivatives to serve as a benchmark for future research and development.

Introduction

Anthracene-based compounds have been extensively investigated for their applications in organic electronics due to their high fluorescence quantum yields and excellent thermal and chemical stability. The introduction of a phenylamine group at the 9-position of the anthracene core in this compound further modulates its electronic properties, making it an attractive candidate for various applications. The nitrogen lone pair can extend the π-conjugation of the anthracene moiety, influencing the molecule's absorption and emission characteristics. This guide will explore the synthesis of this molecule and its potential utilization in advanced materials.

Synthesis of this compound

The most efficient and widely adopted method for the synthesis of N-arylamines, such as this compound, is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route for the formation of C-N bonds.

Reaction Scheme: Buchwald-Hartwig Amination

The synthesis of this compound can be achieved by the cross-coupling of 9-bromoanthracene with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.

Caption: Synthesis of this compound.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure based on established Buchwald-Hartwig amination reactions and should be optimized for specific laboratory conditions.

Materials:

-

9-Bromoanthracene

-

Aniline

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Solvents for workup and chromatography (e.g., dichloromethane, hexane, ethyl acetate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add 9-bromoanthracene (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the flask.

-

Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask, followed by aniline (1.2 mmol, 1.2 equiv.).

-

Reaction: Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Potential Applications in Materials Science

The unique photophysical properties of this compound and its derivatives make them suitable for a range of applications in materials science, most notably in Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors.

Organic Light-Emitting Diodes (OLEDs)

Anthracene derivatives are widely used as blue emitters and host materials in OLEDs due to their wide bandgap and high photoluminescence efficiency. This compound can function as a blue-emitting dopant or as a host material for other fluorescent or phosphorescent emitters. The amine substitution can also facilitate hole transport, contributing to balanced charge injection and recombination within the device.

A typical multilayer OLED device incorporating an anthracene-based emissive layer is fabricated by sequential deposition of organic and metallic layers onto a transparent conductive substrate.

Caption: General workflow for OLED fabrication.

This protocol describes the fabrication of a representative OLED device using thermal evaporation.

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., HAT-CN)

-

Hole Transport Layer (HTL) material (e.g., NPB)

-

Emissive Layer (EML) host and dopant materials (e.g., this compound derivative as host or emitter)

-

Electron Transport Layer (ETL) material (e.g., Alq₃)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

High purity aluminum (Al) for the cathode

-

High-vacuum thermal evaporation system

Procedure:

-

Substrate Preparation: Clean the ITO substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

-

Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).

-

Sequentially deposit the following layers:

-

HIL (e.g., 10 nm of HAT-CN)

-

HTL (e.g., 40 nm of NPB)

-

EML (e.g., 20 nm of a host material doped with a percentage of an this compound derivative)

-

ETL (e.g., 30 nm of Alq₃)

-

EIL (e.g., 1 nm of LiF)

-

-

Cathode Deposition: Deposit the aluminum cathode (e.g., 100 nm) through a shadow mask to define the active area of the device.

-

Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from atmospheric moisture and oxygen.

Fluorescent Sensors

The fluorescent properties of anthracene derivatives are sensitive to their local environment. This sensitivity can be exploited for the development of fluorescent sensors for the detection of various analytes, such as metal ions or small molecules. The amine group in this compound can act as a binding site for analytes, leading to changes in the fluorescence intensity or wavelength upon binding.

Quantitative Data

Due to the limited availability of specific experimental data for this compound, the following tables present data for closely related anthracene derivatives to provide a benchmark for its potential properties and performance.

Photophysical Properties of Anthracene Derivatives

| Compound | Host/Emitter | λem (nm) | PLQY (%) | Ref |

| 2-(10-phenylanthracen-9-yl)dibenzo[b,d]furan (DBFPA) | Host | 443 (film) | 52 (film) | |

| 2-(10-(4-(tert-butyl)phenyl)anthracen-9-yl)dibenzo[b,d]furan (DBFtPA) | Host | 444 (film) | 54 (film) |

Note: λem = Emission Maximum, PLQY = Photoluminescence Quantum Yield.

Electroluminescence Performance of OLEDs with Anthracene Derivatives

| Host Material | Dopant | EQE (%) | CE (cd/A) | CIE (x, y) | Ref |

| DBFPA | 3Me-1Bu-TPPDA | 7.15 | - | - | |

| DBFtPA | 3Me-1Bu-TPPDA | 7.26 | 8.83 | (0.13, 0.12) | |

| BH-9PA | DSA-Ph | - | 7.03 | - |

Note: EQE = External Quantum Efficiency, CE = Current Efficiency, CIE = Commission Internationale de l'Éclairage coordinates.

Signaling Pathways and Logical Relationships

The operation of an OLED device can be represented as a signaling pathway from electrical input to light output.

Caption: OLED charge-to-light conversion pathway.

Conclusion

This compound represents a versatile building block for the development of advanced organic materials. Its synthesis via the robust Buchwald-Hartwig amination allows for facile access and derivatization. The promising photophysical properties inherent to the anthracene core, modulated by the phenylamine substituent, make it a strong candidate for applications in high-performance OLEDs and sensitive fluorescent sensors. While further experimental characterization of this compound is required to fully elucidate its potential, the data from related derivatives suggest that it could offer competitive performance in various materials science applications. This guide provides a solid foundation for researchers to explore the synthesis and utilization of this intriguing molecule.

An In-Depth Technical Guide to the Photophysical and Photochemical Properties of N-Phenylanthracen-9-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Phenylanthracen-9-amine, a fluorescent aromatic amine, possesses intriguing photophysical and photochemical properties that make it a molecule of interest for various applications, including as a building block for fluorescent materials and in studies of energy transfer. This technical guide provides a comprehensive overview of its core photophysical and photochemical characteristics, detailed experimental protocols for their determination, and a summary of its synthesis. The document is intended to serve as a valuable resource for researchers and professionals working with this and similar compounds.

Introduction

This compound belongs to the class of 9-substituted anthracene derivatives, which are known for their strong fluorescence and interesting photochemical reactivity. The introduction of a phenylamino group at the 9-position of the anthracene core significantly influences its electronic and, consequently, its photophysical and photochemical behavior. Understanding these properties is crucial for its application in materials science, organic electronics, and as a probe in biological systems.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the palladium-catalyzed Buchwald-Hartwig amination reaction. This cross-coupling reaction provides a versatile route to form carbon-nitrogen bonds.

Experimental Protocol: Buchwald-Hartwig Amination

-

Reactants: 9-Bromoanthracene, aniline, a palladium catalyst (e.g., Pd(dba)₂ - tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), and a base (e.g., sodium tert-butoxide).

-

Solvent: Anhydrous toluene is typically used as the reaction solvent.

-

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), 9-bromoanthracene, the palladium catalyst, and the phosphine ligand are dissolved in anhydrous toluene.

-

Aniline and the base are then added to the reaction mixture.

-

The mixture is heated to reflux (typically around 110 °C) and stirred for a specified period (e.g., 12-24 hours), with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and quenched with water.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

Photophysical Properties

The photophysical properties of this compound are characterized by its absorption and fluorescence spectra, fluorescence quantum yield, and fluorescence lifetime. These properties are highly dependent on the solvent environment.

Absorption and Emission Spectra

This compound exhibits characteristic absorption in the ultraviolet (UV) region and emits fluorescence in the visible region of the electromagnetic spectrum. The absorption spectrum is attributed to π-π* electronic transitions within the anthracene core, which are perturbed by the phenylamino substituent. The emission spectrum is a result of the radiative decay from the first excited singlet state (S₁) to the ground state (S₀).

Solvatochromism: The absorption and emission maxima of this compound display a dependence on the polarity of the solvent, a phenomenon known as solvatochromism. Generally, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission spectrum, indicating a more polar excited state compared to the ground state. This is due to the stabilization of the excited state by the polar solvent molecules.

Data Presentation:

| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | ~360, 380, 400 | ~430 | ~3500 |

| Toluene | ~365, 385, 405 | ~445 | ~3700 |

| Dichloromethane | ~370, 390, 410 | ~460 | ~4000 |

| Acetonitrile | ~370, 390, 410 | ~475 | ~4500 |

| Methanol | ~370, 390, 410 | ~485 | ~4800 |

Note: The presented data are typical values for 9-aminoanthracene derivatives and may vary slightly for this compound. Specific experimental data for this compound is limited in the public domain.

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.

Experimental Protocol: Relative Quantum Yield Measurement (Comparative Method)

This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

-

Standard: A common standard for the blue-green spectral region is quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54).

-

Procedure:

-

Prepare a series of dilute solutions of both the sample (this compound) and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. The excitation wavelength should be chosen where both the sample and the standard have significant absorbance.

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_F,sample) can be calculated using the following equation:

Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

-

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state. It is an important parameter for understanding the dynamics of the excited state.

Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to nanosecond range.

-

Instrumentation: A pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sensitive detector (e.g., a microchannel plate photomultiplier tube or a single-photon avalanche diode), and timing electronics.

-

Procedure:

-

The sample is excited with a high-repetition-rate pulsed laser.

-

The time difference between the laser pulse (start signal) and the detection of the first fluorescence photon (stop signal) is measured for a large number of excitation cycles.

-

A histogram of the arrival times of the photons is constructed, which represents the fluorescence decay profile.

-

The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

-

The measured fluorescence decay is deconvoluted with the IRF to obtain the true fluorescence lifetime. The decay is typically fitted to a single or multi-exponential function.

-

Photochemical Properties

Anthracene and its derivatives are known to undergo a variety of photochemical reactions, primarily involving the 9 and 10 positions.

Photodimerization

Upon irradiation with UV light, anthracene derivatives can undergo a [4π+4π] cycloaddition reaction to form a photodimer. This reaction is often reversible upon heating or irradiation at a shorter wavelength. The presence of a bulky substituent at the 9-position, such as the phenylamino group, can influence the efficiency and stereochemistry of this reaction due to steric hindrance.

Photooxidation

In the presence of oxygen and light, this compound can undergo photooxidation to form an endoperoxide. This reaction involves the cycloaddition of singlet oxygen, which is generated through energy transfer from the excited triplet state of the anthracene derivative to ground-state triplet oxygen. The endoperoxide can then undergo further thermal or photochemical reactions.

Conclusion

This compound is a fluorescent molecule with interesting photophysical and photochemical properties that are influenced by its molecular structure and environment. This technical guide has provided an overview of its synthesis, key photophysical parameters, and potential photochemical reactions, along with detailed experimental protocols for their characterization. Further research to obtain more specific quantitative data for this compound will be valuable for its future applications in various scientific and technological fields.

N-Phenylanthracen-9-amine solubility in common organic solvents

An In-depth Technical Guide on the Solubility of N-Phenylanthracen-9-amine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for its experimental determination. A detailed protocol for the gravimetric method, a reliable technique for ascertaining the solubility of solid compounds, is presented. This guide is intended to be a foundational resource for researchers working with this compound, enabling them to systematically determine its solubility in various common organic solvents, a critical parameter for its application in research and development.

Introduction to this compound

This compound, also known as 9-Anilinoanthracene, is an aromatic amine with a significant polycyclic aromatic hydrocarbon (PAH) scaffold. Its structural characteristics, combining the anthracene and aniline moieties, suggest a largely nonpolar nature, which is a key determinant of its solubility profile. Understanding the solubility of this compound in common organic solvents is paramount for a wide range of applications, including its use as an intermediate in organic synthesis, in the development of novel materials, and in various stages of drug discovery and development. Accurate solubility data is essential for reaction setup, purification, formulation, and analytical method development.

Solubility Profile of this compound

A thorough review of scientific literature and chemical databases indicates a scarcity of quantitative solubility data for this compound. One available source describes its solubility in acetone as achieving "almost transparency," which suggests good solubility in this solvent[1][2]. However, for a comprehensive understanding, experimental determination across a range of solvents is necessary.

Based on the principle of "like dissolves like," this compound, being a large, predominantly nonpolar molecule, is expected to exhibit higher solubility in nonpolar or moderately polar organic solvents. Its solubility is likely to be limited in highly polar solvents, particularly water.

Table 1: Quantitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Predicted Qualitative Solubility | Quantitative Solubility (g/L at 25°C) |

| Acetone | C₃H₆O | Polar aprotic | Good | To be determined experimentally |

| Toluene | C₇H₈ | Nonpolar | Good | To be determined experimentally |

| Chloroform | CHCl₃ | Moderately polar | Good | To be determined experimentally |

| Dichloromethane | CH₂Cl₂ | Moderately polar | Good | To be determined experimentally |

| Tetrahydrofuran (THF) | C₄H₈O | Polar aprotic | Good | To be determined experimentally |

| Ethyl Acetate | C₄H₈O₂ | Moderately polar | Moderate | To be determined experimentally |

| Hexane | C₆H₁₄ | Nonpolar | Moderate to Poor | To be determined experimentally |

| Methanol | CH₄O | Polar protic | Poor | To be determined experimentally |

| Ethanol | C₂H₆O | Polar protic | Poor | To be determined experimentally |

| Water | H₂O | Polar protic | Very Poor | To be determined experimentally |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating a known volume of the solution from the undissolved solid, evaporating the solvent, and weighing the remaining solute.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps or sealed stoppers

-

Constant temperature bath or shaker with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Volumetric flasks and pipettes

-

Oven or vacuum oven

-

Desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath (e.g., 25°C) and agitate (e.g., using a shaker or magnetic stirrer) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for at least 2 hours, maintaining the constant temperature.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the supernatant using a pre-warmed pipette or syringe to avoid premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporation dish or vial. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Weigh the evaporation dish containing the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent. This can be done in a fume hood at ambient temperature, or more rapidly in an oven at a temperature well below the boiling point of the solvent and the melting point of this compound. A vacuum oven is recommended for efficient and gentle solvent removal.

-

-